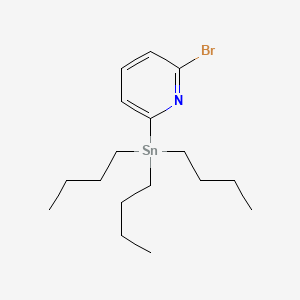

2-Bromo-6-(tributylstannyl)pyridine

Descripción

Context within Pyridine (B92270) and Organotin Chemistry

From a chemical standpoint, 2-Bromo-6-(tributylstannyl)pyridine is a derivative of pyridine, a fundamental heterocyclic aromatic compound. The pyridine ring is a common motif in a vast array of biologically active molecules and functional materials. The introduction of substituents onto the pyridine core is a primary objective in medicinal chemistry, and the strategic placement of reactive handles, such as a bromine atom, facilitates further molecular elaboration.

Simultaneously, this compound belongs to the family of organotin compounds, or stannanes, which are characterized by a direct carbon-tin bond. Organotin chemistry has a rich history, with compounds like tributyltin derivatives being extensively utilized as reagents in organic synthesis. The tributylstannyl group in this compound serves as a latent nucleophile, which can be activated under specific catalytic conditions to form new carbon-carbon bonds.

Propiedades

IUPAC Name |

(6-bromopyridin-2-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPIKMNUVOBWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647317 | |

| Record name | 2-Bromo-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189083-81-6 | |

| Record name | 2-Bromo-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Tributylstannyl Pyridine

Direct Functionalization Approaches

Direct functionalization strategies center on modifying a pyridine (B92270) ring that already possesses the desired halogen substituent pattern. The key transformation is the selective introduction of the tributylstannyl moiety at one of the two available positions.

The most logical and widely used precursor for the synthesis of 2-Bromo-6-(tributylstannyl)pyridine is 2,6-dibromopyridine (B144722). The strategic challenge lies in achieving selective mono-stannylation. While direct C-H stannylation is known for some activated heterocycles, for dihalopyridines, the most effective approach involves a metal-halogen exchange to create a nucleophilic carbon center, which then reacts with a tin electrophile. This method is indirect in the sense that it requires the formation of an intermediate, but it directly utilizes the halogenated precursor to install the stannyl (B1234572) group.

This approach constitutes a two-stage strategic plan. The first stage involves the preparation of the key precursor, 2,6-dibromopyridine, from pyridine. The second stage is the selective stannylation at the C-6 position. The synthesis of various brominated pyridines often begins with precursors like aminopyridines, which can be converted to the corresponding bromo-derivatives through diazotization reactions in the presence of hydrobromic acid and bromine. orgsyn.org Once 2,6-dibromopyridine is obtained, subsequent stannylation is performed, typically through the organometallic routes detailed below.

Organometallic Precursor Routes

The use of organometallic intermediates is the cornerstone for the successful synthesis of this compound. These methods provide a reliable way to generate a nucleophilic pyridine ring that can readily react with tributyltin halides.

The most prevalent and efficient method for synthesizing this compound is the lithium-halogen exchange reaction. wikipedia.org This reaction involves treating 2,6-dibromopyridine with one equivalent of an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). researchgate.netbyu.edu

The key steps of this process are:

Lithium-Halogen Exchange : The n-butyllithium selectively exchanges with one of the bromine atoms on the pyridine ring. The exchange is a fast and kinetically controlled process. wikipedia.org The choice of solvent can be crucial; while ethereal solvents like tetrahydrofuran (B95107) (THF) are common, non-ethereal solvents such as dichloromethane have been shown to provide excellent selectivity for mono-lithiation. byu.edu

Formation of the Intermediate : This exchange generates a highly reactive 2-bromo-6-lithiopyridine intermediate. The use of a single equivalent of n-BuLi is critical to prevent the formation of 2,6-dilithiopyridine. researchgate.net

Electrophilic Quench : The lithiated intermediate is then "quenched" by adding an electrophilic tin species, most commonly tributyltin chloride (Bu₃SnCl). The pyridyllithium acts as a potent nucleophile, attacking the tin atom and displacing the chloride to form the stable C-Sn bond.

The reaction progress is often monitored by techniques like thin-layer chromatography (TLC), and the final product is purified using column chromatography. reddit.com

Table 1: Typical Reaction Conditions for Lithiation-Mediated Stannylation

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2,6-Dibromopyridine | Provides the pyridine backbone with a leaving group for lithiation. |

| Reagent | n-Butyllithium (n-BuLi) | Performs the lithium-halogen exchange. |

| Stoichiometry | ~1.0 equivalent of n-BuLi | Ensures selective mono-lithiation. |

| Electrophile | Tributyltin chloride (Bu₃SnCl) | Source of the tributylstannyl group. |

| Solvent | Anhydrous THF or Dichloromethane | Provides an inert medium for the reaction. |

| Temperature | -78 °C | Controls the reaction, preventing side reactions and decomposition of the organolithium intermediate. |

| Quenching | Saturated aqueous ammonium chloride (NH₄Cl) | Terminates the reaction by neutralizing any remaining organolithium species. |

While lithiation is the most common route, other metals can mediate the formation of pyridylstannanes.

Palladium-Catalyzed Stannylation : Palladium complexes are widely used to catalyze cross-coupling reactions. The Stille coupling, for instance, typically involves the reaction of an organostannane with an organic halide. nih.gov A related process is the palladium-catalyzed stannylation of aryl halides using reagents like hexaalkyldistannanes (e.g., Sn₂Bu₆). researchgate.net This method could potentially be applied to 2,6-dibromopyridine for a selective mono-stannylation, although controlling selectivity can be challenging. rsc.org

Copper-Catalyzed Reactions : Copper catalysts have been employed for the selective mono-amination of 2,6-dibromopyridine. google.comnih.gov While not a stannylation, this demonstrates that transition metals can be used to achieve selective monosubstitution on this specific substrate, suggesting the potential for developing analogous copper-catalyzed stannylation methods.

Grignard Reagents : The formation of a Grignard reagent from 2,6-dibromopyridine by reaction with magnesium could, in principle, generate a nucleophilic pyridylmagnesium species. This could then be quenched with tributyltin chloride. However, controlling the selective formation of the mono-Grignard reagent can be difficult, and lithium-halogen exchange is often more efficient and faster for aryl bromides.

Reactivity Profiles and Chemical Transformations of 2 Bromo 6 Tributylstannyl Pyridine

Dual Reactivity of the Pyridyl-Stannyl and Bromine Moieties

2-Bromo-6-(tributylstannyl)pyridine is characterized by its dual functionality, a feature that is central to its application in synthetic chemistry. The molecule possesses two key reactive sites: a bromine atom at the 2-position and a tributylstannyl group at the 6-position of the pyridine (B92270) ring. These two moieties exhibit different reactivity profiles, which allows for their selective manipulation under distinct reaction conditions.

The bromine atom serves as a classical site for transformations common to aryl halides. It can be displaced through nucleophilic substitution reactions or, more significantly, participate in a wide array of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of various substituents at the 2-position of the pyridine core.

Concurrently, the tributylstannyl group is a key functional group for Stille cross-coupling reactions, a powerful method for forging carbon-carbon bonds. This organometallic moiety can be transferred to a palladium center during a catalytic cycle, ultimately coupling with an organic halide. The ability to perform selective reactions at either the bromo or the stannyl (B1234572) position provides synthetic chemists with a powerful tool for creating substituted pyridines with high precision.

Stannyl-Directed Functionalizations

The tributylstannyl group, beyond its well-known role in Stille couplings, can direct other specific chemical transformations.

The carbon-tin bond of the tributylstannyl group is the primary site of its reactivity. While its most prominent application is in palladium-catalyzed Stille couplings, the stannane (B1208499) moiety can undergo other important transformations. One such reaction is ipso-substitution, where the stannyl group is replaced by another functional group. This can be achieved through reactions with electrophiles, where the C-Sn bond is cleaved. Furthermore, the tin group can participate in transmetalation reactions with other organometallic reagents, effectively swapping the tributyltin moiety for another metal, which can then undergo further characteristic reactions.

A notable and specific transformation facilitated by the stannyl group is the synthesis of substituted 2H-azirines. Research has demonstrated a high-yield, metal-free method for creating 2-(2-pyridyl)-2H-azirines through the direct cross-coupling of 2-(trialkylstannyl)pyridines with 2-bromo-2H-azirine-2-carboxylic acid derivatives. acs.orgnih.gov This reaction proceeds efficiently with various substituted 2-stannylpyridines. acs.orgnih.gov

According to DFT (Density Functional Theory) calculations, this transformation does not follow a typical cross-coupling mechanism. Instead, it is proposed to occur through a sequence of distinct steps:

An initial Sₙ2′ substitution of the bromine on the azirine ring. acs.orgnih.gov

A subsequent 1,4-stannyl shift. acs.orgnih.gov

A final acs.orgnumberanalytics.com-sigmatropic shift of the pyridine ring to yield the final product. acs.orgnih.gov

This reaction pathway highlights a unique mode of reactivity for the stannyl group, enabling the construction of strained three-membered heterocyclic rings. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is the cornerstone of modern synthetic chemistry, and this compound is an ideal substrate for such reactions, particularly those catalyzed by palladium.

The Stille reaction is a versatile and widely used chemical reaction for creating carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. numberanalytics.comorganic-chemistry.org this compound is frequently utilized in these reactions, where it typically serves as the organostannane partner. The general mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane (in this case, the pyridylstannane), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. numberanalytics.com

This reaction is valued for its tolerance of a wide variety of functional groups, making it particularly effective for the synthesis of complex and highly functionalized molecules. uwindsor.ca

The efficiency of the Stille cross-coupling reaction using stannylated heterocycles like this compound can be very high, though it is influenced by several factors, including the choice of catalyst, additives, and the nature of the coupling partner. numberanalytics.comresearchgate.net For instance, the reaction is often most effective when using aryl iodides as coupling partners due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds. researchgate.net

The selection of the palladium catalyst and associated ligands is crucial. Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are frequently used and have proven to be highly effective. numberanalytics.comresearchgate.net

Furthermore, the addition of co-catalysts or additives can significantly enhance reaction rates and yields. The use of copper(I) iodide (CuI) as a co-catalyst, often in conjunction with the palladium catalyst, has been shown to accelerate the coupling process. researchgate.netharvard.edu Another effective additive is cesium fluoride (B91410) (CsF), which can promote the reaction, potentially by forming a hypervalent tin species that facilitates the transmetalation step. researchgate.netharvard.edursc.org

The table below summarizes typical conditions that lead to efficient Stille cross-coupling reactions involving substrates like this compound.

| Coupling Partner | Catalyst System | Additive(s) | Solvent | Outcome |

| Aryl Iodide | Pd(PPh₃)₄ | CuI | DMF | Optimal/High Yield researchgate.net |

| Aryl Iodide | Pd(PPh₃)₄ | CsF | DMF | Improved Yield rsc.org |

| Aryl Bromide | Pd(OAc)₂ / Dabco | - | Various | Efficient Coupling organic-chemistry.org |

| Organic Halide | Pd(PPh₃)₄ | LiCl | THF | Efficient Coupling organic-chemistry.org |

Palladium-Catalyzed Stille Cross-Coupling Reactions

Synthesis of Biaryl and Heterobiaryl Systems

This compound serves as a highly versatile bifunctional reagent in palladium-catalyzed cross-coupling reactions for the construction of biaryl and heterobiaryl frameworks. Its utility stems from the presence of two distinct reactive sites: a C-Br bond and a C-Sn bond, which can be selectively activated under different catalytic conditions. The primary application of this compound is in the Stille cross-coupling reaction, where the tributylstannyl group acts as the organometallic nucleophile. This reaction facilitates the formation of a new carbon-carbon bond by coupling with an aryl or heteroaryl halide/triflate.

The Stille coupling is instrumental in creating complex organic structures that are pivotal in the development of pharmaceuticals and advanced materials. For instance, it has been employed in the synthesis of novel anticancer agents, where the resulting compounds demonstrated significant activity against various cancer cell lines. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) at elevated temperatures.

Furthermore, the bromine atom on the pyridine ring can participate in Suzuki-Miyaura cross-coupling reactions. In this capacity, the bromo-substituted pyridine acts as the electrophilic partner, reacting with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base. This dual reactivity allows for sequential, one-pot, or stepwise coupling strategies to access unsymmetrical biaryl and heterobiaryl compounds with precise regiochemical control. The ability to form these C-C bonds is crucial for building the core structures of many biologically active molecules and functional materials. researchgate.net

Table 1: Representative Conditions for Stille Coupling with this compound

| Coupling Partner | Catalyst | Solvent | Temperature (°C) | Additive | Product Type |

| Aryl Iodide | Pd(PPh₃)₄ / CuI | DMF | Ambient to 80 | CsF | Heterobiaryl |

| Aryl Bromide | Pd(PPh₃)₄ | Toluene | 80-100 | None | Heterobiaryl |

| Vinyl Halide | Pd(0) Complex | THF | 80-100 | None | Aryl-Vinyl Pyridine |

This table presents typical conditions. Optimal conditions may vary based on the specific substrates.

Application in Complex Polyheterocyclic Architectures

The unique bifunctional nature of this compound makes it an invaluable building block for the synthesis of complex polyheterocyclic architectures. These intricate molecular scaffolds are common in pharmaceuticals, natural products, and materials science. The selective reactivity of the stannyl and bromo groups allows for a programmed, stepwise assembly of multiple heterocyclic units.

In materials science, the compound is used to create novel materials with tailored electronic and optoelectronic properties. For example, it can be incorporated into conjugated polymers and small molecules used in organic electronics. The pyridine nitrogen atom can also act as a coordination site for metals, allowing for the design of sophisticated organometallic complexes and materials.

A key strategy involves using the Stille coupling at the stannyl position first, followed by a subsequent cross-coupling reaction (such as Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the bromo position. researchgate.net This sequential approach enables the convergent synthesis of complex targets from simpler, readily available fragments. For example, terheterocyclic systems containing rings like thiophene, furan, and thiazole (B1198619) have been synthesized using stannylpyridines in palladium-catalyzed reactions. researchgate.net This methodology provides access to compounds that would be challenging to prepare using other methods, facilitating the exploration of new chemical space in drug discovery and materials development. researchgate.net

Other Catalytic Coupling Methodologies

Beyond the widely used Stille reaction, the reactive C-Br bond in this compound allows it to participate in a variety of other catalytic cross-coupling reactions. The most notable alternative is the Suzuki-Miyaura coupling, where the compound serves as the halide partner, reacting with various organoboron reagents. This reaction is highly valued for its mild conditions, tolerance of diverse functional groups, and the generally lower toxicity of its boron-based byproducts compared to tin compounds.

Other transition-metal-catalyzed transformations at the C-Br bond include:

Ullmann-type reactions : These copper-catalyzed reactions can be used to form C-N, C-O, or C-S bonds, providing pathways to 2,6-disubstituted pyridines with amino, ether, or thioether functionalities. researchgate.net A selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and amines has been developed to produce 6-substituted 2-bromopyridine (B144113) derivatives, which are precursors for further functionalization. researchgate.net

Sonogashira coupling : This palladium/copper co-catalyzed reaction couples the C-Br bond with a terminal alkyne to introduce an alkynyl substituent onto the pyridine ring. researchgate.net This is a powerful method for constructing conjugated systems.

Heck coupling : The C-Br bond can react with alkenes in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of substituted vinylpyridines.

These alternative methodologies significantly expand the synthetic utility of this compound, allowing chemists to introduce a wide array of functional groups and structural motifs onto the pyridine core.

Mechanistic Investigations of Cross-Coupling Processes

Elucidation of Transmetalation Pathways

The mechanism of palladium-catalyzed cross-coupling reactions, including the Stille coupling of this compound, is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.

Transmetalation : This is often the rate-determining step and involves the transfer of an organic group (R²) from the organometallic reagent (in this case, the tributylstannyl group from the pyridine) to the Pd(II) center, displacing the halide. youtube.com This forms a new Pd(II) complex with both organic groups attached. For organostannanes, the transmetalation step is complex and can proceed through either an associative (closed) or a dissociative (open) pathway, depending on the specific substrates, ligands, and reaction conditions. nih.gov The magnesium and palladium can swap ligands, as the formation of a magnesium-bromide bond is energetically favorable. youtube.com In Suzuki couplings, transmetalation can occur in two steps, especially when a base like sodium ethoxide is used. youtube.com

Reductive Elimination : The final step is the reductive elimination of the two coupled organic groups (R¹-R²) from the Pd(II) center, which regenerates the Pd(0) catalyst and releases the final product.

Mechanistic studies, such as Hammett analysis, have shown that the transmetalation step is sensitive to the electronic properties of the coupling partners. nih.gov For related cross-coupling reactions, it has been found that electron-donating groups on the nucleophilic partner (the organometallic reagent) and electron-withdrawing groups on the electrophilic partner (the aryl halide) generally accelerate the rate of transmetalation. nih.gov

Influence of Ligands, Catalysts, and Reaction Conditions

The outcome, efficiency, and selectivity of cross-coupling reactions involving this compound are profoundly influenced by the choice of ligands, the nature of the palladium catalyst, and the specific reaction conditions.

Catalysts : While Pd(PPh₃)₄ is a common choice, other palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium acetate (B1210297) (Pd(OAc)₂) combined with external ligands are frequently used. nsf.govmdpi.com The development of well-defined precatalysts, such as [(Np₃P)Pd(Ar)Br]₂, can lead to more active and stable catalytic systems that operate efficiently at lower temperatures compared to catalysts generated in situ. nsf.gov

Reaction Conditions : Temperature, solvent, and the presence of additives are critical parameters. Stille reactions are typically conducted in anhydrous, non-polar solvents like toluene or THF at temperatures ranging from 80-100°C. However, the use of co-catalysts like copper(I) iodide (CuI) can sometimes allow the reaction to proceed under milder conditions. The choice of solvent can also be pivotal; for instance, using N,N-dimethylformamide (DMF) has been found to be optimal for certain Stille couplings of related stannylated heterocycles. researchgate.net

Table 2: Influence of Ligands on Palladium-Catalyzed Cross-Coupling

| Ligand Type | General Features | Impact on Reaction | Example |

| Trialkylphosphines (e.g., P(t-Bu)₃) | Electron-rich, bulky | Increases catalyst stability and activity; promotes oxidative addition. | N-Arylation Reactions nsf.gov |

| Biarylphosphines | Bulky, tunable electronic properties | Highly effective for sterically demanding substrates. | C-C and C-N Couplings |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Form very stable palladium complexes, often with high activity. | General Cross-Coupling |

| Bipyridine Ligands | Tunable via substituents | Substituents at the 6,6'-positions affect stability and activity of Ni catalysts. nih.gov | Nickel-Catalyzed Cross-Electrophile Coupling nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

Strategic Building Block for Diverse Organic Architectures

The compound serves as a pivotal A-B type building block, where the bromo and stannyl (B1234572) groups can be addressed with orthogonal reactivity. The tributylstannyl moiety is a classic participant in Stille cross-coupling reactions, while the bromo group readily engages in Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, among others. This dual reactivity allows for a programmed, stepwise introduction of different substituents at the 2- and 6-positions of the pyridine (B92270) ring.

The primary application of 2-bromo-6-(tributylstannyl)pyridine is in the synthesis of highly substituted pyridine derivatives. The Stille coupling reaction, a palladium-catalyzed process that joins the organostannane with an organic halide, is a key transformation. wiley-vch.deorganic-chemistry.orgwikipedia.org This compound can react with various aryl halides to replace the tributylstannyl group, or alternatively, the bromine atom can be substituted by reacting with organoboron compounds in Suzuki-Miyaura couplings.

Research has demonstrated that 6-substituted 2-bromopyridine (B144113) compounds are valuable intermediates that can be converted into pharmaceuticals, organocatalysts, and advanced materials. researchgate.net The ability to perform selective C-N bond-forming reactions, for example, allows for the synthesis of various aminopyridines, which are themselves important synthetic precursors. researchgate.net This controlled functionalization is crucial for creating unsymmetrical 2,6-disubstituted pyridines, which are challenging to synthesize through other methods.

A summary of key reaction types and the resulting pyridine derivatives is presented below.

| Reaction Type | Reacting Group on Pyridine | Coupling Partner | Resulting Product Class |

| Stille Coupling | -Sn(Bu)₃ | Aryl/Vinyl Halide | 2-Aryl/Vinyl-6-bromopyridine |

| Suzuki-Miyaura Coupling | -Br | Aryl/Vinyl Boronic Acid | 2-Aryl/Vinyl-6-(tributylstannyl)pyridine |

| Buchwald-Hartwig Amination | -Br | Amine | 2-Amino-6-(tributylstannyl)pyridine |

| Sonogashira Coupling | -Br | Terminal Alkyne | 2-Alkynyl-6-(tributylstannyl)pyridine |

The functionalized pyridines synthesized from this compound are essential synthons for constructing multidentate ligands. These ligands, which contain multiple donor atoms, can bind to a single metal center to form stable chelate complexes. The pyridine nitrogen atom serves as one coordination site, while the substituents introduced at the 2- and 6-positions provide additional donor atoms.

For instance, 2,6-diaminopyridine (B39239) derivatives, which can be synthesized from 2,6-dibromopyridine (B144722) through controlled amination, are foundational to more complex ligand structures. researchgate.netgeorgiasouthern.edu These can be further elaborated, such as by scaffolding them onto a central molecule like TREN (tris(2-aminoethyl)amine), to create sophisticated, multi-pronged chelating systems designed to stabilize metal ions and form extended metal atom chains (EMACs). georgiasouthern.edu Other research focuses on reacting multifunctional building blocks with binucleophiles to generate a variety of 2,6-bis-heterocyclic pyridine systems, such as those containing pyrazole, isoxazole, or pyrimidine (B1678525) rings. researchgate.net These resulting molecules act as potent multidentate ligands for applications in coordination chemistry and catalysis. researchgate.net

The highly conjugated and electronically tunable nature of the molecules derived from this compound makes them ideal components for supramolecular assemblies and molecular devices. The ability to form stable complexes with metal ions is a key feature in designing advanced materials for electronics and optoelectronics.

For example, bipyridine ligands derived from pyridine precursors have been used to synthesize silver(I) complexes that exhibit strong blue emission, highlighting their potential in photoluminescent materials and organic light-emitting diodes (OLEDs). nih.gov The self-assembly of these pyridine-based ligands can lead to functional soft materials and well-defined surface structures. researchgate.net Furthermore, incorporating pyridine units into donor-acceptor conjugated polymers results in materials with good electron-transporting properties, which are critical for molecular-scale electronic devices. researchgate.net

Precursor in Organometallic Polymer Chemistry

In addition to its use in small-molecule synthesis, this compound is an exemplary monomer for the synthesis of organometallic and conjugated polymers. As an A-B type monomer, it contains both the nucleophilic organostannane and the electrophilic halide within the same molecule, making it perfectly suited for step-growth polymerization via Stille polycondensation. wiley-vch.de

This method has been successfully employed to synthesize novel conjugated polymers where the pyridine unit is a key part of the polymer backbone. Research has detailed the synthesis of poly(2,6-pyridinediyl), a polymer consisting of directly linked pyridine rings. st-andrews.ac.uk Moreover, it can be copolymerized with other aromatic monomers to create donor-acceptor polymers. A series of polymers comprising alternating bis(3-alkylthiophene) and 2,6-pyridine moieties have been synthesized using the Stille coupling approach. researchgate.net These polymers exhibit facile n-doping properties and good electron-injection capabilities due to the electron-withdrawing nature of the pyridine unit, making them promising for applications in organic electronics. researchgate.net The synthesis of pyridine-based polybenzimidazoles and poly(2,6-diaminopyridine) further underscores the importance of 2,6-disubstituted pyridine precursors in creating high-performance polymers for fuel cells and electrocatalysts. benicewiczgroup.comrsc.org

Future Research Trajectories and Synthetic Potential

Development of Novel Synthetic Transformations

The dual functionality of 2-Bromo-6-(tributylstannyl)pyridine presents a fertile ground for the discovery of new synthetic methodologies. The bromine atom can readily participate in nucleophilic substitution reactions, while the tributylstannyl group is a key player in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Future research is poised to explore and establish new transformations that leverage these reactive sites in innovative ways.

One promising avenue is the development of one-pot, multi-step reaction sequences that sequentially or simultaneously utilize both the bromo and stannyl (B1234572) functionalities. This could lead to the efficient synthesis of highly substituted pyridine (B92270) derivatives, which are prevalent scaffolds in pharmaceuticals and materials science. Furthermore, the exploration of novel catalytic systems could unlock unprecedented reactivity, enabling transformations that are currently challenging or inefficient. For instance, the development of new palladium catalysts or the use of alternative transition metals could lead to milder reaction conditions, broader functional group tolerance, and higher yields in reactions involving this stannane (B1208499).

Expansion of Substrate Scope in Cross-Coupling Applications

Cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are cornerstones of modern organic synthesis, and this compound is a key reagent in this context. A significant area of future research will focus on expanding the range of substrates that can be effectively coupled with this compound. While it is already used to create complex organic structures, there is a continuous need to accommodate a wider variety of coupling partners, including those with challenging steric or electronic properties. nih.gov

Recent advancements in Ni/photoredox catalysis have opened up new possibilities for C(sp2)–C(sp3) bond formation, and integrating this compound into these emerging technologies could significantly broaden its utility. nih.gov By systematically studying the reaction scope with a diverse set of aryl bromides and other coupling partners, researchers can identify current limitations and guide the development of more robust and versatile catalytic systems. nih.gov This includes the use of data science techniques to analyze substrate space and predict reactivity, ultimately accelerating the discovery of new and efficient cross-coupling protocols. nih.gov

Sustainable and Green Chemistry Approaches in Organotin Synthesis

The use of organotin compounds, including this compound, has raised environmental and health concerns due to the toxicity of tin and its derivatives. researchgate.netchromatographyonline.com A critical direction for future research is the development of more sustainable and green chemistry approaches to their synthesis and application. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and designing processes that are more energy-efficient.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-6-(tributylstannyl)pyridine?

Answer : The compound is typically synthesized via Stille coupling or halogen-metal exchange reactions . For example:

- Stille coupling : Reacting 2-bromo-6-methylpyridine with tributyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .

- Halogen-metal exchange : Using organolithium or Grignard reagents to substitute bromine with tributylstannyl groups. Ensure strict temperature control (-78°C to 0°C) to avoid side reactions.

Q. Key considerations :

Q. How should researchers handle stability and storage of this compound?

Answer :

- Stability : The compound is sensitive to moisture , light , and oxidizing agents . Store in amber glass vials under inert gas (argon/nitrogen) at -20°C .

- Decomposition risks : Tributylstannyl groups hydrolyze in aqueous environments, releasing toxic tin byproducts. Always work in a fume hood with PPE .

Q. What spectroscopic techniques are used to characterize this compound?

Answer :

- NMR :

- X-ray crystallography : Resolve crystal structure using SHELX software for bond-length validation (e.g., Sn-C bond ~2.1 Å) .

Advanced Research Questions

Q. How can researchers optimize Stille coupling yields for this compound?

Answer : Optimize parameters using a design of experiments (DoE) approach:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 2–5 mol% | High |

| Temperature | 80–100°C | Moderate |

| Solvent (DMF vs. THF) | DMF (polar aprotic) | High |

| Reaction time | 12–24 hours | Low |

Validation : Use HPLC to quantify unreacted starting material. Address low yields by adding ligands (e.g., AsPh₃) to stabilize Pd intermediates .

Q. How to resolve contradictions in spectroscopic data during characterization?

Answer :

- Scenario : Discrepancies between calculated and observed NMR shifts.

- Method :

Q. What are the applications of this compound in metal-catalyzed reactions?

Answer :

- Ligand synthesis : Acts as a precursor for bipyridine ligands (e.g., 6,6′-dibromo-2,2′-bipyridine via Ullmann coupling) .

- Cross-coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids to form functionalized pyridines .

Case study : Substituting bromine with aryl groups enables access to photoluminescent materials for OLEDs .

Q. How to mitigate hazards during large-scale synthesis?

Answer :

- Toxicity : Tributyltin compounds are neurotoxic. Implement:

- Closed-system reactors to minimize exposure.

- Waste neutralization with KMnO₄ to oxidize tin residues .

- Regulatory compliance : Follow EPA guidelines for tin-containing waste (RCRA Hazardous Waste Code D004) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.